molecular formula C17H14LiN B15165788 lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide CAS No. 611188-32-0

lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide

Cat. No.: B15165788
CAS No.: 611188-32-0
M. Wt: 239.3 g/mol
InChI Key: SWKPJZXKEJUXDY-UHFFFAOYSA-N
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Description

Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide is a complex organic compound that belongs to the indole family. . This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.

Preparation Methods

The synthesis of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the lithium atom and the dimethyl groups. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide involves its interaction with molecular targets in biological systems. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not found in other indole derivatives.

Properties

CAS No.

611188-32-0

Molecular Formula

C17H14LiN

Molecular Weight

239.3 g/mol

IUPAC Name

lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide

InChI

InChI=1S/C17H14N.Li/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2;/h3-10H,1-2H3;/q-1;+1

InChI Key

SWKPJZXKEJUXDY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4[CH-]3)C

Origin of Product

United States

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